molecular formula C8H10BrNO3S B13296403 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B13296403
M. Wt: 280.14 g/mol
InChI Key: HYTWUHXQHMDURG-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a brominated aromatic sulfonamide, which means it contains a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide typically involves the bromination of a suitable precursor, followed by the introduction of the sulfonamide group. One common method involves the bromination of 5-methoxy-N-methylbenzene-1-sulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure but lacks the sulfonamide group.

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of a sulfonamide group.

Uniqueness

2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

2-bromo-5-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3

InChI Key

HYTWUHXQHMDURG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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